molecular formula C29H22N4O3 B2863555 2-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-7-[(1-phenyl-1H-pyrazol-4-yl)methoxy]-4H-chromen-4-one CAS No. 1019095-03-4

2-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-7-[(1-phenyl-1H-pyrazol-4-yl)methoxy]-4H-chromen-4-one

Cat. No.: B2863555
CAS No.: 1019095-03-4
M. Wt: 474.52
InChI Key: YCWLMGXGXAUDHM-UHFFFAOYSA-N
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Description

2-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-7-[(1-phenyl-1H-pyrazol-4-yl)methoxy]-4H-chromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chromen-4-one core structure substituted with phenylpyrazolyl groups. It has garnered interest in scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-7-[(1-phenyl-1H-pyrazol-4-yl)methoxy]-4H-chromen-4-one typically involves multi-step organic reactions. One common method is the Hantzsch condensation, which is a one-pot three-component reaction. This method efficiently produces chromen-4-one derivatives by condensing appropriate starting materials under controlled conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-7-[(1-phenyl-1H-pyrazol-4-yl)methoxy]-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

2-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-7-[(1-phenyl-1H-pyrazol-4-yl)methoxy]-4H-chromen-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-7-[(1-phenyl-1H-pyrazol-4-yl)methoxy]-4H-chromen-4-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The compound’s structure allows it to bind to active sites of enzymes, disrupting their normal function and exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-7-[(1-phenyl-1H-pyrazol-4-yl)methoxy]-4H-chromen-4-one is unique due to its specific substitution pattern and the presence of methoxy groups

Properties

IUPAC Name

2-methyl-3-(1-phenylpyrazol-4-yl)-7-[(1-phenylpyrazol-4-yl)methoxy]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H22N4O3/c1-20-28(22-16-31-33(18-22)24-10-6-3-7-11-24)29(34)26-13-12-25(14-27(26)36-20)35-19-21-15-30-32(17-21)23-8-4-2-5-9-23/h2-18H,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCWLMGXGXAUDHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC3=CN(N=C3)C4=CC=CC=C4)C5=CN(N=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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